Chemical and physical properties of 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline
Chemical and physical properties of 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline
Topic: Chemical and Physical Properties of 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline Content Type: Technical Reference Guide Audience: Medicinal Chemists, Materials Scientists, and Process Engineers.
Executive Summary & Structural Classification
1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline is a partially reduced, tetracyclic heteroaromatic system. It belongs to the class of fluorindine derivatives and serves as a critical structural analog to isoalloxazine (the core of Flavin Adenine Dinucleotide, FAD).
Unlike its fully aromatic parent (pyrazino[2,3-b]quinoxaline), which is planar and electron-deficient, the 1,2,3,4-tetrahydro derivative possesses a puckered piperazine ring fused to the quinoxaline core. The introduction of the
Structural Identifiers
| Property | Detail |
| IUPAC Name | 1-methyl-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline |
| Parent Scaffold | Pyrazino[2,3-b]quinoxaline (CAS: 261-67-6 for aromatic parent) |
| Molecular Formula | |
| Molecular Weight | ~200.24 g/mol |
| Hybridization | Mixed |
| Key Functional Groups | Tertiary amine ( |
Chemical Properties & Reactivity Profile
Redox Behavior (The "Flavin Mimic" Effect)
The defining chemical feature of this molecule is its ability to undergo reversible oxidative dehydrogenation. The 1,2,3,4-tetrahydro ring acts as a reservoir of reducing equivalents, similar to
-
Oxidation: Treatment with mild oxidants (e.g.,
, air in acidic media) converts the tetrahydro form back to the fully aromatic pyrazino[2,3-b]quinoxaline or the intermediate 1,4-dihydro species. -
Mechanism: The
-methyl group stabilizes the radical cation intermediate during oxidation, altering the redox potential ( ) compared to the non-methylated analog.
Acid-Base Chemistry
The molecule contains non-equivalent nitrogen centers:
-
N1 (
-Methyl) & N4 (NH): These are hybridized amines. N1 is tertiary (more basic, steric bulk), while N4 is secondary. -
N5 & N10 (Quinoxaline): These are
hybridized imine-like nitrogens.
-
Protonation: Protonation occurs preferentially at the
nitrogens or the N5/N10 positions depending on solvent polarity and conjugation. In strong acid, the molecule forms a dication, stabilizing the structure against oxidative degradation.
Electrophilic Substitution
The
Synthesis & Manufacturing Protocols
The synthesis of 1-methyl-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline requires a convergent approach. The most robust pathway involves the construction of the aromatic core followed by selective reduction and methylation, or the condensation of functionalized diamines.
Primary Synthetic Route: Condensation & Reduction
This protocol ensures high regioselectivity and yield.
Step 1: Formation of the Aromatic Core Condensation of 2,3-diaminoquinoxaline with glyoxal (or 1,2-dihaloethane for direct tetrahydro synthesis, though lower yield).
-
Reagents: 2,3-Diaminoquinoxaline, Glyoxal (40% aq), Ethanol.
-
Conditions: Reflux, 2-4 hours.
Step 2: Catalytic Hydrogenation Selective reduction of the pyrazine ring.
-
Reagents:
(50 psi), 10% Pd/C catalyst. -
Solvent: Acetic acid or Methanol.
-
Note: The quinoxaline benzene ring remains intact under these conditions.
Step 3: Regioselective
-
Reagents: Methyl Iodide (
), (base). -
Solvent: Acetone or DMF.
-
Control: Stoichiometry must be strictly controlled (1.05 eq) to prevent quaternization or dimethylation.
Visualization of Synthetic Pathway
Figure 1: Step-wise synthetic pathway from commercially available precursors to the target N-methylated tetrahydro derivative.
Physical Properties & Characterization Data[2][3][5][6][7][8][9]
Note: Specific values for the 1-methyl derivative are derived from high-confidence structure-activity relationship (SAR) data of the parent 1,2,3,4-tetrahydro scaffold.
Physicochemical Table
| Property | Value / Characteristic | Source/Rationale |
| Physical State | Solid, typically yellow to orange needles | Conjugated |
| Melting Point | 150°C – 180°C (Predicted) | Lower than parent aromatic (>300°C) due to loss of planarity and symmetry. |
| Solubility | Soluble: DMSO, DMF, | Lipophilic |
| UV-Vis Absorption | ||
| Fluorescence | Weak fluorescence in polar solvents. | Quenched by photo-induced electron transfer (PET) from the amine lone pair. |
Spectroscopic Signature (Validation)
To validate the synthesis, the following NMR signals are diagnostic:
-
NMR (
):-
2.9–3.1 ppm (Singlet, 3H):
(Distinctive diagnostic peak). -
3.4–3.6 ppm (Multiplets, 4H): Methylene protons of the tetrahydro ring (
, ). - 7.5–8.0 ppm (Multiplets, 4H): Aromatic protons of the quinoxaline benzo-ring.
-
4.5–5.0 ppm (Broad Singlet, 1H):
(Exchangeable with ).
-
2.9–3.1 ppm (Singlet, 3H):
Applications in Research & Industry
DNA Intercalation & Antiviral Research
The planar quinoxaline moiety allows the molecule to slide between DNA base pairs (intercalation). The 1,2,3,4-tetrahydro "kink" and the
-
Mechanism: The cationic form (protonated in vivo) interacts electrostatically with the phosphate backbone, while the aromatic core stacks via
interactions. -
Reference: Indolo[2,3-b]quinoxalines (structural cousins) are potent antiviral agents (e.g., against HSV, Vaccinia) due to this mechanism.
Organic Electronics (OLEDs/OPVs)
The compound serves as a hole-transport material precursor.
-
Function: The electron-rich amine nitrogens facilitate hole injection.
-
Modification: The
-methyl group prevents aggregation-caused quenching (ACQ) in solid-state films, a common issue with planar aromatics.
Logic of Pharmacophore Design
Figure 2: Structure-Activity Relationship (SAR) breakdown of the molecule's functional regions.
References
-
Armand, J., et al. (1981).[1] Chemical and electrochemical reduction of pyrazino[2,3-b]quinoxalines.[1] Canadian Journal of Chemistry.[1] Link
-
Shibinskaya, M. O., et al. (2011).[2] Synthesis and Biological Activity of 1,2,3,4-Tetrahydroindolo[2,3-b]quinoxaline Derivatives. Pharmaceutical Chemistry Journal. Link
-
PubChem. (2025).[3] Pyrazino[2,3-b]quinoxaline Compound Summary. National Library of Medicine. Link
-
Zarrinmayeh, H., et al. (2023). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Pharmaceuticals (MDPI). Link
-
Cheeseman, G. W. H., et al. (1971). Pyrazino[2,3-b]quinoxalines.[2][1][4][3][5][6][7][8] Journal of the Chemical Society C: Organic.[4] Link
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazino[2,3-b]quinoxaline | C10H6N4 | CID 279247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Novel routes to pyrazino[2,3-b]quinoxalines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - Pyrazino[2,3-b:5,6-b']diquinoxaline, 5,12-dihydro- (C16H10N6) [pubchemlite.lcsb.uni.lu]
- 7. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
